N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 605639-86-9
VCID: VC20277421
InChI: InChI=1S/C13H16N4O/c1-2-5-16-13(18)11-3-8-17(9-4-11)12-10-14-6-7-15-12/h1,6-7,10-11H,3-5,8-9H2,(H,16,18)
SMILES:
Molecular Formula: C13H16N4O
Molecular Weight: 244.29 g/mol

N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide

CAS No.: 605639-86-9

Cat. No.: VC20277421

Molecular Formula: C13H16N4O

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide - 605639-86-9

Specification

CAS No. 605639-86-9
Molecular Formula C13H16N4O
Molecular Weight 244.29 g/mol
IUPAC Name N-prop-2-ynyl-1-pyrazin-2-ylpiperidine-4-carboxamide
Standard InChI InChI=1S/C13H16N4O/c1-2-5-16-13(18)11-3-8-17(9-4-11)12-10-14-6-7-15-12/h1,6-7,10-11H,3-5,8-9H2,(H,16,18)
Standard InChI Key UQQWLAHKICXGAE-UHFFFAOYSA-N
Canonical SMILES C#CCNC(=O)C1CCN(CC1)C2=NC=CN=C2

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-prop-2-ynyl-1-pyrazin-2-ylpiperidine-4-carboxamide, reflecting its piperidine core substituted at the 1-position with a pyrazine ring and at the 4-position with a carboxamide group linked to a propynyl chain . Its molecular formula, C₁₃H₁₆N₄O, indicates a moderate-sized molecule with a balanced distribution of carbon, hydrogen, nitrogen, and oxygen atoms (Table 1).

Table 1: Molecular Identity

PropertyValue
IUPAC NameN-prop-2-ynyl-1-pyrazin-2-ylpiperidine-4-carboxamide
Molecular FormulaC₁₃H₁₆N₄O
Molecular Weight244.29 g/mol
CAS Registry Number605639-86-9
SMILES NotationC#CCNC(=O)C1CCN(CC1)C2=NC=CN=C2

Synonyms and Database Identifiers

This compound is cataloged under multiple aliases across chemical databases, including DTXSID80635152 (EPA DSSTox) and Q82543362 (Wikidata) . These identifiers facilitate cross-referencing in toxicological and pharmacological studies, though experimental data remain sparse.

Structural Analysis and Conformational Features

2D and 3D Structural Depictions

The compound’s 2D structure (Fig. 1a) reveals a piperidine ring (six-membered amine) with a pyrazine substituent (a diazine ring with two nitrogen atoms) at position 1 and a carboxamide-propynyl group at position 4. The 3D conformational model (Fig. 1b) highlights a semi-rigid scaffold due to the piperidine ring’s chair conformation, with the pyrazine and propynyl groups occupying equatorial positions to minimize steric strain .

Figure 1: (a) 2D structure; (b) 3D conformer (PubChem CID: 23609083) .

Spectroscopic and Computational Descriptors

Key computed properties include a topological polar surface area (TPSA) of 58.1 Ų, suggesting moderate solubility in polar solvents, and an XLogP3 value of 0.1, indicative of balanced hydrophobicity (Table 2) . The hydrogen bond donor (1) and acceptor (4) counts imply potential for intermolecular interactions, a critical factor in drug-receptor binding.

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP30.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Topological Polar Surface Area58.1 Ų

Synthesis and Characterization

Proposed Synthetic Pathways

While explicit synthetic protocols are absent from public databases, retrosynthetic analysis suggests a multi-step route:

  • Piperidine Functionalization: Introduction of the pyrazine moiety via nucleophilic substitution or cross-coupling reactions.

  • Carboxamide Formation: Coupling of piperidine-4-carboxylic acid with propargylamine using carbodiimide-based reagents.

  • Purification: Chromatographic techniques to isolate the target compound from intermediates .

Analytical Characterization

Theoretical mass spectral data predict a molecular ion peak at m/z 244.1324 ([M+H]⁺), with fragmentation patterns dominated by cleavage of the carboxamide bond and propynyl group loss. Nuclear magnetic resonance (NMR) simulations suggest distinct signals for the pyrazine protons (δ 8.5–9.0 ppm) and piperidine methylenes (δ 1.5–2.5 ppm) .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The compound’s low XLogP3 (0.1) and moderate TPSA (58.1 Ų) predict favorable aqueous solubility (~50–100 µg/mL) and permeability across biological membranes, aligning with Lipinski’s Rule of Five criteria for drug-likeness .

Metabolic Stability

In silico models (e.g., SwissADME) highlight susceptibility to cytochrome P450-mediated oxidation at the propynyl terminus, potentially generating reactive metabolites. This necessitates experimental validation to assess toxicity risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator